Positional Isomerism Drives Divergent Enzyme Inhibition Profiles Against TcGlcK
The substitution pattern of the chloro and nitro groups fundamentally determines target engagement. In the validated 3-nitro-2-phenyl-2H-chromene series, TcGlcK Ki values span a 10-fold range (5.5–50 µM) depending solely on substituent placement [1]. The target compound (4-chloro-2-(3-nitrophenyl)-2H-chromene) repositions both key functional groups: the chloro moves from the phenyl ring to the chromene 4-position, and the nitro migrates from the chromene 3-position to the meta position of the phenyl ring. This rearrangement is expected to eliminate TcGlcK affinity, as the 3-nitro-2H-chromene motif is critical for binding [1].
| Evidence Dimension | TcGlcK Ki (enzyme inhibition) |
|---|---|
| Target Compound Data | Not directly tested; predicted to lack activity based on absent 3-nitro-2H-chromene pharmacophore |
| Comparator Or Baseline | Compound 4 (3-nitro-2-phenyl-2H-chromene analog): Ki = 5.5 ± 1.8 µM. Compound 2 (inactive analog): Ki = 46 µM. |
| Quantified Difference | ≥10-fold loss in Ki predicted upon removal of 3-nitro group from chromene core; 10-fold variability observed within the active series [1]. |
| Conditions | TcGlcK enzyme inhibition assay; Dixon plot analysis; N=3 replicates for compound 4. |
Why This Matters
Procurement for antitrypanosomal drug discovery requires the 3-nitro-2H-chromene pharmacophore; the target compound serves as a selectivity control to confirm on-target vs. off-target effects.
- [1] Carey SM, O'Neill DM, Conner GB, Sherman J, Rodriguez A, D'Antonio EL. Discovery of Strong 3-Nitro-2-Phenyl-2H-Chromene Analogues as Antitrypanosomal Agents and Inhibitors of Trypanosoma cruzi Glucokinase. Int J Mol Sci. 2024;25(8):4319. Table 1. doi:10.3390/ijms25084319. View Source
